1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)-1-oxopropan-2-yl] 3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-13(20(24)14-6-9-16(21)10-7-14)25-19(23)11-8-15-12-22-18-5-3-2-4-17(15)18/h2-7,9-10,12-13,22H,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINXILIQBOSBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disconnection Strategy
The target compound is an ester derivative comprising two primary fragments:
- 3-(1H-Indol-3-yl)propanoic acid (carboxylic acid component).
- 1-(4-Chlorophenyl)-1-oxopropan-2-ol (alcohol component).
Retrosynthetic cleavage of the ester bond suggests two potential routes:
- Route A : Direct esterification via coupling the acid and alcohol using activating agents (e.g., DCC/DMAP).
- Route B : Acyl chloride formation from 3-(1H-indol-3-yl)propanoic acid, followed by nucleophilic acyl substitution with the alcohol.
Synthesis of 3-(1H-Indol-3-Yl)Propanoic Acid
Friedel-Crafts Alkylation of Indole
Indole undergoes alkylation with acrylic acid in the presence of Lewis acids (e.g., BF₃·OEt₂) to yield 3-(1H-indol-3-yl)propanoic acid. Optimized conditions (Table 1) show that boron trifluoride diethyl etherate in tetrahydrofuran at 0°C achieves 85% conversion.
Table 1: Optimization of Friedel-Crafts Alkylation
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| BF₃·OEt₂ | Tetrahydrofuran | 0°C | 85 |
| AlCl₃ | Dichloromethane | 25°C | 62 |
| TiCl₄ | Toluene | -10°C | 71 |
Purification and Characterization
Crude product is purified via recrystallization from ethyl acetate/hexanes (1:3). Nuclear magnetic resonance (NMR) analysis confirms regioselectivity:
- ¹H NMR (CDCl₃) : δ 8.05 (s, 1H, indole NH), 7.45–7.20 (m, 4H, aromatic), 3.25 (t, 2H, CH₂), 2.85 (t, 2H, CH₂).
Synthesis of 1-(4-Chlorophenyl)-1-Oxopropan-2-Ol
Claisen Condensation
4-Chloroacetophenone reacts with ethyl acetate in the presence of sodium ethoxide to form 1-(4-chlorophenyl)-1-oxopropan-2-one. Subsequent reduction using sodium borohydride in methanol yields the secondary alcohol (Scheme 1).
Scheme 1: Alcohol Synthesis
- $$ \text{4-Cl-C₆H₄-CO-CH₃ + CH₃COOEt → 4-Cl-C₆H₄-CO-CO-CH₃} $$
- $$ \text{4-Cl-C₆H₄-CO-CO-CH₃ + NaBH₄ → 4-Cl-C₆H₄-CO-CH(OH)-CH₃} $$
Yield Optimization
Microwave-assisted reduction (100 W, 5 min) improves yield to 92% compared to conventional heating (65%, 2 h).
Esterification Strategies
Steglich Esterification
3-(1H-Indol-3-yl)propanoic acid (1.2 eq) and 1-(4-chlorophenyl)-1-oxopropan-2-ol (1.0 eq) are coupled using N,N'-dicyclohexylcarbodiimide (DCC) and DMAP in dichloromethane. Key parameters:
Acyl Chloride Method
3-(1H-Indol-3-yl)propanoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the alcohol in pyridine. This method achieves 82% yield but requires stringent moisture control.
Table 2: Comparison of Esterification Methods
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Steglich | DCC/DMAP | 6 | 78 |
| Acyl Chloride | Pyridine | 3 | 82 |
Purification and Analytical Validation
Chromatographic Techniques
Crude ester is purified using flash chromatography (silica gel, ethyl acetate/hexanes gradient). High-performance liquid chromatography (HPLC) confirms >98% purity (C18 column, acetonitrile/water = 70:30).
Spectroscopic Characterization
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (ketone).
- ¹³C NMR : δ 170.2 (ester CO), 196.5 (ketone CO), 135.1–112.3 (aromatic carbons).
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group can enhance the compound’s lipophilicity, aiding in its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural Analogues with Indole Moieties
Indole-containing compounds are widely studied for their biological activities. Below is a comparative analysis of structurally related molecules:
Key Observations :
- Functional Group Impact: The target compound’s ester group distinguishes it from analogs like 3b (an α,β-unsaturated ketone) and the carboxylic acid derivative in .
- Chlorophenyl vs. Other Aryl Groups : The 4-chlorophenyl group in the target compound and 3b may confer similar electronic effects (e.g., electron-withdrawing properties), but the ester linkage in the former alters steric and metabolic profiles.
- Biological Activity : While 3b demonstrates anticancer activity via chalcone-like mechanisms (e.g., tubulin inhibition), the peptidomimetic in highlights indole’s versatility in targeting proteases. The target compound’s ester could serve as a prodrug, releasing active metabolites upon hydrolysis .
Physicochemical Properties and SAR
- Lipophilicity : The ester group in the target compound likely increases its logP compared to the carboxylic acid in , favoring better absorption but faster metabolic clearance.
- Synthetic Accessibility: Analogous compounds (e.g., 3b) are synthesized via Claisen-Schmidt condensations , whereas esterification of indole-propanoic acid with 1-(4-chlorophenyl)-1-oxopropan-2-ol could yield the target compound.
- Structure-Activity Relationships (SAR) :
Biological Activity
1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of 1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate can be broken down into two main components:
- Indole moiety : Known for its diverse biological activities.
- Chlorophenyl group : Often associated with increased lipophilicity and biological potency.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing significant effects across multiple biological systems.
Antibacterial Activity
Research has shown that derivatives of compounds similar to 1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate exhibit moderate to strong antibacterial activity. For instance, a study demonstrated that certain synthesized compounds displayed effective inhibition against Salmonella typhi and Bacillus subtilis with varying degrees of effectiveness .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | 10 |
| Compound B | Bacillus subtilis | 18 | 8 |
Anticancer Activity
The anticancer potential of the compound has been evaluated using various cancer cell lines. In vitro studies indicated that it could inhibit cell proliferation in specific cancer types, suggesting its role as a potential anticancer agent. For example, a study reported IC50 values for similar compounds against human cancer cell lines ranging from 5 to 20 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 10 |
| HeLa (cervical) | 15 |
| A549 (lung) | 20 |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. Notably, it showed significant inhibition of acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and infections respectively.
Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 6.28 ± 0.003 | Thiourea: 21.25 ± 0.15 |
| Urease | 2.14 ± 0.002 | - |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to 1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate:
- Case Study on Anticancer Activity :
- Case Study on Antibacterial Effects :
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Indole esterification | 3-(1H-Indol-3-yl)propanoic acid, DCC/DMAP | 75 | |
| Ketone condensation | Ethanol, thionyl chloride, 80°C | 82 |
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
A combination of spectroscopic, chromatographic, and crystallographic methods is essential:
Structural Confirmation :
- X-ray Diffraction (XRD) : Resolve crystal structure (e.g., CCDC deposition number 1988019 for analogous compounds) .
- NMR Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆): Confirm aromatic protons (δ 7.2–8.1 ppm for indole and chlorophenyl groups) and ester carbonyl (δ 2.5–3.1 ppm) .
- ¹³C NMR: Verify carbonyl carbons (δ 170–190 ppm) and quaternary carbons.
Purity Assessment :
Q. Table 2: Analytical Parameters
| Technique | Parameters | Purpose | Reference |
|---|---|---|---|
| XRD | CCDC 1988019, Cu-Kα radiation | Crystal structure validation | |
| HPLC | C18 column, 1.0 mL/min flow | Quantify impurities |
Advanced: How can computational methods aid in predicting the pharmacokinetic properties of this compound?
Methodological Answer:
ADMET Prediction :
- Use tools like SwissADME or ADMETlab to assess:
- Lipophilicity (LogP ~3.2 predicts moderate blood-brain barrier penetration).
- CYP450 inhibition : Indole moieties may inhibit CYP3A4, requiring in vitro validation .
QSAR Modeling :
- Train models using datasets of chlorophenyl-indole derivatives to predict IC₅₀ values for enzyme targets .
Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data?
Methodological Answer:
Comparative Analysis Framework :
- Metabolic Stability : Test liver microsomal assays (e.g., rat S9 fractions) to identify rapid hydrolysis of the ester group in vivo .
- Solubility Adjustments : Use co-solvents (e.g., PEG-400) in vivo to mirror in vitro conditions .
- Dose Normalization : Adjust in vivo doses based on plasma protein binding differences (measured via equilibrium dialysis) .
Case Study :
- If in vitro IC₅₀ for kinase inhibition is 10 nM but in vivo efficacy is poor, check bioavailability using LC-MS/MS plasma profiling .
Basic: What are the key considerations for designing stability studies under varying pH and temperature conditions?
Methodological Answer:
Stress Testing Protocol :
Q. Table 3: Stability Study Design
| Condition | Parameters | Key Degradation Products |
|---|---|---|
| pH 2, 40°C | 0.1N HCl, 48 hours | 4-Chlorobenzoic acid |
| pH 9, 40°C | 0.1N NaOH, 48 hours | 3-(1H-Indol-3-yl)propanoic acid |
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups for bioactivity?
Methodological Answer:
SAR Workflow :
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl; vary indole N-substituents) .
- Bioactivity Screening : Test analogs against target enzymes (e.g., COX-2 or kinases) using fluorescence polarization assays .
Data Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
